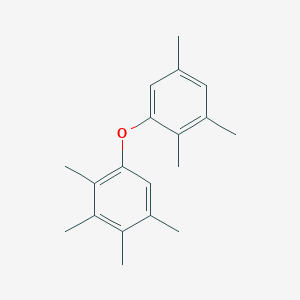
1,2,3,4-Tetramethyl-5-(2,3,5-trimethylphenoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetramethyl-5-(2,3,5-trimethylphenoxy)benzene is an aromatic hydrocarbon compound characterized by a benzene ring substituted with four methyl groups and a phenoxy group substituted with three methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetramethyl-5-(2,3,5-trimethylphenoxy)benzene typically involves the alkylation of a tetramethylbenzene derivative with a trimethylphenol derivative under Friedel-Crafts alkylation conditions. Common reagents used in this process include aluminum chloride (AlCl3) as a catalyst and anhydrous conditions to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain high-purity products.
化学反应分析
Types of Reactions
1,2,3,4-Tetramethyl-5-(2,3,5-trimethylphenoxy)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or quinones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst, resulting in the formation of reduced aromatic compounds.
Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can occur at the aromatic ring, introducing nitro or sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation
Major Products Formed
Oxidation: Carboxylic acids, quinones
Reduction: Reduced aromatic compounds
Substitution: Nitro derivatives, sulfonic acid derivatives
科学研究应用
1,2,3,4-Tetramethyl-5-(2,3,5-trimethylphenoxy)benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
作用机制
The mechanism of action of 1,2,3,4-Tetramethyl-5-(2,3,5-trimethylphenoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetramethylbenzene:
1,2,3,5-Tetramethylbenzene:
1,2,4,5-Tetramethylbenzene:
Uniqueness
1,2,3,4-Tetramethyl-5-(2,3,5-trimethylphenoxy)benzene is unique due to the presence of both tetramethyl and trimethylphenoxy substituents, which confer distinct chemical and physical properties
属性
CAS 编号 |
62787-18-2 |
|---|---|
分子式 |
C19H24O |
分子量 |
268.4 g/mol |
IUPAC 名称 |
1,2,3,4-tetramethyl-5-(2,3,5-trimethylphenoxy)benzene |
InChI |
InChI=1S/C19H24O/c1-11-8-12(2)15(5)18(9-11)20-19-10-13(3)14(4)16(6)17(19)7/h8-10H,1-7H3 |
InChI 键 |
UMQJKKDCRPOIAM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)OC2=C(C(=C(C(=C2)C)C)C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


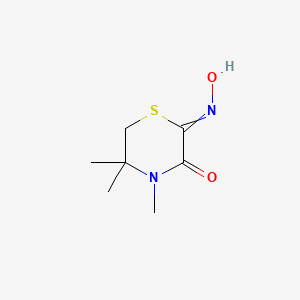

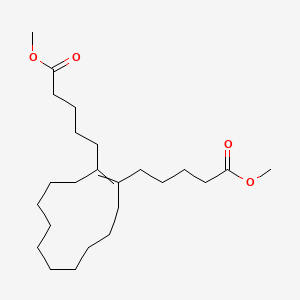

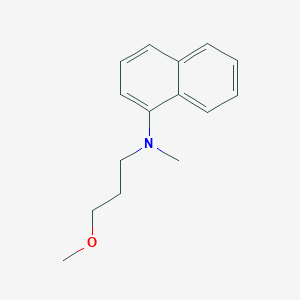
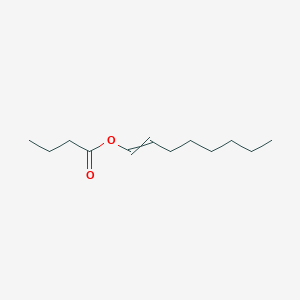


![2-Hydrazinyl-3H-pyrido[2,3-b][1,4]thiazine](/img/structure/B14515741.png)

![4-[Bis(benzylsulfanyl)methyl]benzonitrile](/img/structure/B14515771.png)



